molecular formula C20H15N3O5 B2475012 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide CAS No. 683232-43-1

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

Cat. No.: B2475012
CAS No.: 683232-43-1
M. Wt: 377.356
InChI Key: XTNRSZISZTVWSF-UHFFFAOYSA-N
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Description

This compound features a benzamide backbone substituted with a 2,5-dioxopyrrolidin-1-yl group at the 3-position and an N-linked 2-methyl-1,3-dioxo-isoindol-4-yl moiety. The isoindolyl substituent contains a fused bicyclic aromatic system with two ketone groups and a methyl group, enhancing steric bulk and rigidity.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c1-22-19(27)13-6-3-7-14(17(13)20(22)28)21-18(26)11-4-2-5-12(10-11)23-15(24)8-9-16(23)25/h2-7,10H,8-9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNRSZISZTVWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of a suitable amine with a dicarboxylic acid derivative under acidic or basic conditions.

    Formation of the Isoindolinone Moiety: This can be synthesized by the reaction of phthalic anhydride with an appropriate amine, followed by cyclization.

    Coupling Reaction: The final step involves coupling the pyrrolidinone and isoindolinone moieties with a benzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzamide core or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to five analogs (Table 1) based on shared features such as benzamide cores, lactam/heterocyclic substituents, and electron-withdrawing groups.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₀H₁₅N₃O₅ 377.36 2,5-Dioxopyrrolidinyl, 2-methyl-1,3-dioxo-isoindolyl, benzamide
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide C₂₄H₁₇N₃O₅ 427.40 2,5-Dioxopyrrolidinyl, chromenopyridinone, benzamide
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzamide (Compound 10) C₂₇H₂₁N₃O₆ 507.48 Benzodioxolyl, 5-methyl-1,3-dioxo-isoindolyl, butanamido linker
1-(2-chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide (Compound 13) C₂₀H₂₁ClN₆O₃ 434.88 2,5-Dioxopyrrolidinyl, chlorophenyl, cyclopropyl-triazole

Key Observations

Core Structure Variations: The target compound and the chromenopyridinone analog (CAS 6189-52-2) share a benzamide-dioxopyrrolidinyl motif but differ in the heterocyclic substituent. The chromenopyridinone system in CAS 6189-52-2 introduces fused aromaticity, likely enhancing π-π stacking interactions compared to the isoindolyl group in the target compound . Compound 10 replaces the benzamide’s isoindolyl group with a benzodioxolyl moiety, which may improve metabolic stability due to reduced oxidative susceptibility .

Substituent Effects: The 2-methyl group on the isoindolyl ring in the target compound increases steric hindrance compared to the unsubstituted isoindolyl group in Compound 10. This could reduce binding flexibility but improve selectivity in protein interactions.

In contrast, the target compound has a direct N-linkage, favoring compactness .

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O4C_{17}H_{18}N_{2}O_{4}, and it features a complex structure that includes a dioxopyrrolidine moiety and an isoindole derivative. The presence of these functional groups suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. Preliminary studies indicate that it may function as an anticonvulsant and analgesic agent. The dioxopyrrolidine ring can enhance the compound's lipophilicity, facilitating its penetration through biological membranes and interaction with central nervous system (CNS) receptors.

Pharmacological Activities

Research has highlighted several pharmacological activities associated with this compound:

  • Anticonvulsant Activity :
    • Studies have shown that derivatives of dioxopyrrolidine exhibit significant anticonvulsant properties in various animal models. For instance, compounds similar to this compound were evaluated using the maximal electroshock (MES) seizure model, demonstrating effective seizure control at doses as low as ED50=32.08mg kgED_{50}=32.08\,\text{mg kg} .
  • Analgesic Effects :
    • The compound has shown promise in pain management studies. In formalin-induced pain models, it exhibited significant analgesic effects, suggesting its potential utility in treating chronic pain conditions .
  • Antibacterial Properties :
    • Some derivatives have demonstrated moderate antibacterial activity against various strains of bacteria. This aspect opens avenues for further exploration in antimicrobial applications .

Case Study 1: Anticonvulsant Efficacy

A study conducted by Obniska et al. synthesized a series of amides derived from 2,5-dioxopyrrolidinone and evaluated their anticonvulsant efficacy using the MES model. The study concluded that specific structural modifications significantly enhanced anticonvulsant activity, highlighting the importance of the dioxopyrrolidine moiety .

Case Study 2: Analgesic Activity

In another investigation focusing on analgesic properties, researchers assessed the efficacy of related compounds in formalin pain models. The results indicated that certain derivatives not only provided pain relief but also exhibited a favorable safety profile compared to traditional analgesics .

Data Table: Biological Activities Overview

Activity TypeModel/AssayObserved EffectReference
AnticonvulsantMaximal Electroshock (MES)ED50=32.08mg kgED_{50}=32.08\,\text{mg kg}
AnalgesicFormalin Pain ModelSignificant pain relief
AntibacterialVarious Bacterial StrainsModerate antibacterial activity

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